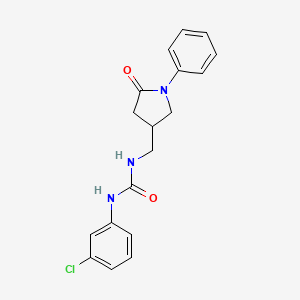

1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU is widely used in agriculture for its ability to enhance plant growth, increase fruit yield, and improve fruit quality. CPPU is also used in scientific research to study plant growth and development.

Applications De Recherche Scientifique

Corrosion Inhibition

Research by Bahrami and Hosseini (2012) explored the inhibition effect of certain organic compounds on mild steel corrosion in hydrochloric acid solutions. Although not the exact compound , this study highlights the potential application of structurally related compounds in protecting metals from corrosion. The study found that these compounds act as efficient inhibitors, with their performance improving with increasing concentration and decreasing temperature. This suggests that "1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" could potentially serve a similar role in corrosion inhibition due to its organic and potentially reactive nature (Bahrami & Hosseini, 2012).

Insecticidal Activity

Mulder and Gijswijt (1973) investigated two new insecticides that interfere with cuticle deposition, demonstrating the role of structurally related compounds as insecticidal agents. The activity was attributed to defects in the process of cuticle deposition, suggesting that compounds like "this compound" could explore similar applications in pest control, given their potential for bioactivity (Mulder & Gijswijt, 1973).

Gelation Properties

Lloyd and Steed (2011) discussed how certain urea derivatives form hydrogels, influenced by the identity of the anion present. This study illustrates the utility of urea derivatives in creating materials with tunable physical properties, potentially applicable to "this compound" for the development of novel materials or drug delivery systems (Lloyd & Steed, 2011).

Synthesis for Anticancer Drugs

Zhang et al. (2019) established a high-yield synthetic method for an important intermediate for small molecule anticancer drugs, showcasing the relevance of urea derivatives in medicinal chemistry. This highlights the potential for "this compound" to serve as an intermediate or a lead compound in the development of new therapeutic agents (Zhang et al., 2019).

Biological Systems Study

Vengerovskii et al. (2014) examined a compound with anticonvulsant activity, providing insight into the neurological effects of urea derivatives. Although it focuses on a different urea derivative, this study underscores the potential of compounds like "this compound" to modulate bioelectric activity and ion content in brain structures, possibly contributing to anticonvulsant research (Vengerovskii et al., 2014).

Propriétés

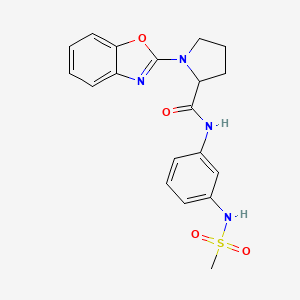

IUPAC Name |

1-(3-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-14-5-4-6-15(10-14)21-18(24)20-11-13-9-17(23)22(12-13)16-7-2-1-3-8-16/h1-8,10,13H,9,11-12H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZQRLMZIUVVDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)

![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2615726.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2615734.png)

![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)